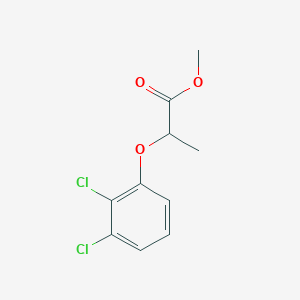
methyl 2-(2,3-dichlorophenoxy)propanoate
Übersicht
Beschreibung
Methyl 2-(2,3-dichlorophenoxy)propanoate, also known as Dichlorprop-M, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide group, which works by mimicking the plant hormone auxin, causing uncontrolled growth and ultimately killing the plant.
Wirkmechanismus
Methyl 2-(2,3-dichlorophenoxy)propanoate works by mimicking the plant hormone auxin, causing uncontrolled growth and ultimately killing the plant. It is taken up by the leaves and transported to the growing points of the plant, where it disrupts normal growth and development.
Biochemical and Physiological Effects:
This compound has been shown to affect the metabolism of the plant, leading to the accumulation of certain amino acids and the depletion of others. It also affects the photosynthetic process, causing a reduction in chlorophyll content and photosynthetic activity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2,3-dichlorophenoxy)propanoate is a widely used herbicide, making it readily available for laboratory experiments. However, its mode of action is not specific to plants, making it unsuitable for experiments involving non-plant organisms. Additionally, care must be taken when handling this compound, as it is toxic and can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(2,3-dichlorophenoxy)propanoate. One area of interest is the development of more selective herbicides that target specific weed species while leaving crops unaffected. Another area of research is the potential use of this compound as a tool for studying plant growth and development. Finally, there is interest in exploring the potential environmental impacts of this compound and other phenoxy herbicides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,3-dichlorophenoxy)propanoate has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control broadleaf weeds in crops such as wheat, barley, and oats. It has also been studied for its potential as a selective herbicide in turfgrass management.
Eigenschaften
IUPAC Name |
methyl 2-(2,3-dichlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNXXHCNMGZERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(3-chloro-4-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4779466.png)
![2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4779470.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4779487.png)
![1-benzyl-5-(2,6-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4779493.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4779496.png)

![4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4779505.png)
![N'-(4-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4779522.png)

![dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4779528.png)
![N-(3,4-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4779551.png)
![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4779563.png)
![1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4779570.png)
![N-(3,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4779573.png)